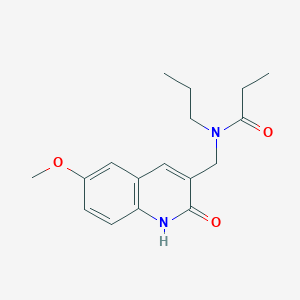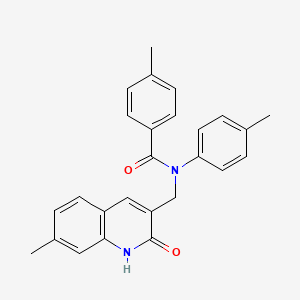
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide, also known as HMN-176, is a small molecule inhibitor that has shown promising results in various scientific research applications.
Mechanism of Action
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide binds to the colchicine-binding site on tubulin, which is a protein that makes up microtubules. This binding disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to have anti-angiogenic properties, which means it can inhibit the formation of new blood vessels that supply nutrients to tumors. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has also been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel.
Advantages and Limitations for Lab Experiments
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide in lab experiments is its specificity for the colchicine-binding site on tubulin. This specificity allows for targeted inhibition of microtubules, which is essential for cancer cell division. However, one limitation of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide research. One direction is to further investigate its anti-angiogenic properties and potential use in combination with other anti-cancer drugs. Another direction is to explore its potential use in other diseases, such as Alzheimer's disease, which is also characterized by disrupted microtubule networks. Additionally, further research is needed to optimize the synthesis and formulation of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide for clinical use.
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide is a promising small molecule inhibitor that has shown potential in various scientific research applications, particularly in cancer treatment. Its specificity for the colchicine-binding site on tubulin allows for targeted inhibition of microtubules, which is essential for cancer cell division. While there are limitations to its use in lab experiments, there are several future directions for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide research that could lead to its clinical use in the future.
Synthesis Methods
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide involves the reaction of 2-hydroxy-7-methylquinoline-3-carbaldehyde with 4-methyl-N-(p-tolyl)benzamide in the presence of a base. The resulting product is then purified through column chromatography. The yield of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide is approximately 50%.
Scientific Research Applications
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide works by targeting the microtubule network, which is essential for cell division. It disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis.
properties
IUPAC Name |
4-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-4-9-20(10-5-17)26(30)28(23-12-7-18(2)8-13-23)16-22-15-21-11-6-19(3)14-24(21)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIANBCILUZEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-4-methyl-N-(4-methylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


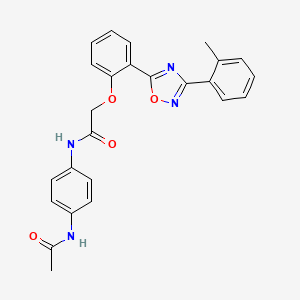
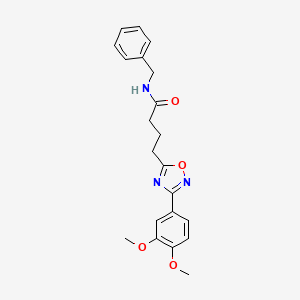
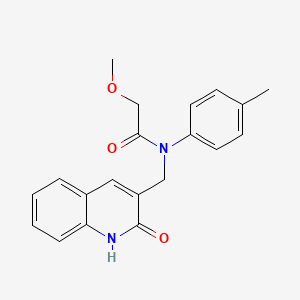

![N-[(4-methoxyphenyl)methyl]-2-(N-methylbenzenesulfonamido)acetamide](/img/structure/B7711409.png)


![2-phenyl-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B7711423.png)
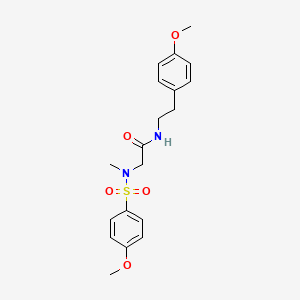
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7711443.png)

![4-oxo-4-((1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)butanoic acid](/img/structure/B7711459.png)
